3-(对甲苯基)丙酸甲酯

描述

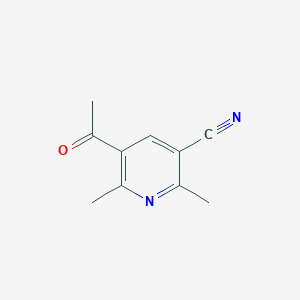

“Methyl 3-(p-tolyl)propanoate” is a chemical compound with the molecular formula C11H14O2 . It is also known by other names such as “Methyl 3-oxo-3-(p-tolyl)propanoate” and "Methyl 3-(4-methylphenyl)-3-oxopropanoate" .

Molecular Structure Analysis

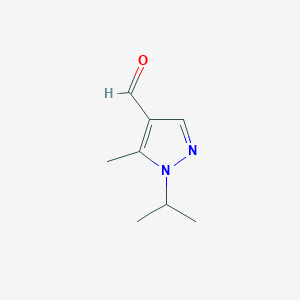

The molecular structure of “Methyl 3-(p-tolyl)propanoate” consists of a benzene ring attached to a propanoate group . The average mass of the molecule is 192.211 Da and the monoisotopic mass is 192.078644 Da .Physical And Chemical Properties Analysis

“Methyl 3-(p-tolyl)propanoate” is a solid at room temperature . It has a molecular weight of 178.23 . The compound is stored in a sealed, dry environment at room temperature .科学研究应用

Organic Building Blocks

“Methyl 3-(p-tolyl)propanoate” is used as an organic building block in the field of chemistry . It serves as a fundamental component in the synthesis of more complex chemical compounds.

Biological Potential of Indole Derivatives

“Methyl 3-(p-tolyl)propanoate” is a type of indole derivative . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes “Methyl 3-(p-tolyl)propanoate” a compound of interest in pharmaceutical research.

Nitrification Inhibition

“Methyl 3-(4-hydroxyphenyl)propanoate”, a similar compound, has been identified from Sorghum bicolor root exudates and has a high biological nitrification inhibition activity . This reduces nitrogen loss by suppressing soil nitrification, which could potentially be a property of “Methyl 3-(p-tolyl)propanoate” as well.

Modulation of Plant Growth

“Methyl 3-(4-hydroxyphenyl)propanoate” has been found to modulate plant growth and secondary metabolite accumulation by inducing metabolic changes in Perilla frutescens . This compound reduces primary root growth but markedly induces lateral root formation in perilla seedlings .

Potential Antidiabetic Agents

“Methyl 3-(4-hydroxyphenyl)propanoate” can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents .

Enzymatic Coupling of Saccharides to Protein

“Methyl 3-(4-hydroxyphenyl)propanoate” may be used in the enzymatic coupling of saccharides to protein . This process is important in the field of biochemistry, particularly in the study of glycoproteins.

安全和危害

“Methyl 3-(p-tolyl)propanoate” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

属性

IUPAC Name |

methyl 3-(4-methylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9-3-5-10(6-4-9)7-8-11(12)13-2/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYODXRYBYZMUNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(p-tolyl)propanoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-acetylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2403935.png)

![2-Azabicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B2403938.png)

![N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2403942.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B2403943.png)

![Methyl 3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2403944.png)

![N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethylacetamide](/img/structure/B2403945.png)